Chloromethyl isobutyrate
Overview
Description
Chloromethyl isobutyrate is an organic compound with the molecular formula C5H9ClO2 . It has a molecular weight of 136.58 .
Synthesis Analysis
The synthesis of this compound is often achieved through Friedel Craft reactions . One method involves the post-crosslinking of polymer precursors, direct single-step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass is 136.029114 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.081 g/cm3 . It has a boiling point of 124.604ºC at 760 mmHg . The compound is a flammable liquid and vapor .Scientific Research Applications
1. Application in Animal Nutrition
- Effects on Ruminant Microflora and Methane Emissions : Isobutyrate supplementation in ruminants like Simmental steers can enhance ruminal microflora, enzyme activities, and decrease methane production. Specifically, it affects bacteria populations and digestive enzymes, suggesting potential use in improving animal digestive health and reducing greenhouse gas emissions (Wang et al., 2015).
2. In Organic Synthesis and Chemistry
- Photochemical Chlorination : The photochemical chlorination of isobutyric acid, including its functional derivatives, demonstrates its role in understanding the distribution of monochloro-isomers and their structure-reactivity correlation (Wautier & Bruylants, 2010).
- Analyzing Methyl and Chloromethyl Esters : Chloromethyl isobutyrate has been analyzed in studies involving gas chromatography of various esters. This research contributes to the separation and identification methods in chemical analysis (Korhonen, 1982).
3. Biochemical Research
- Isobutyrate Production from Waste : Research shows that isobutyrate can be produced from methanol chain elongation using organic waste, indicating a sustainable method for producing valuable chemicals from waste materials (Chen et al., 2017).
- Role in Anaerobic Digestion : In anaerobic digestion processes, volatile fatty acids like butyrate and isobutyrate are good indicators of process imbalance, which is vital for monitoring and controlling biogas production systems (Ahring et al., 1995).
Safety and Hazards
Chloromethyl isobutyrate is a flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
Chloromethyl isobutyrate is a chemical compound with the molecular formula C5H9ClO2 It’s worth noting that isobutyric acid, a related compound, has been found to interact with 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in pseudomonas fluorescens .
Biochemical Pathways
These are final products of the microbiota fermentation of dietary compounds that reach the colon undigested or partially undigested . The gut microbiota is also capable of producing low levels of BCFAs, which have been scarcely studied in the context of gut-microbiota interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and can cause serious eye damage . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should also be stored in a well-ventilated place and kept cool . These precautions suggest that the compound’s action and stability can be significantly affected by environmental conditions.
Properties
IUPAC Name |
chloromethyl 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWVORABZTBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433674 | |
Record name | CHLOROMETHYL ISOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61644-18-6 | |
Record name | CHLOROMETHYL ISOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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